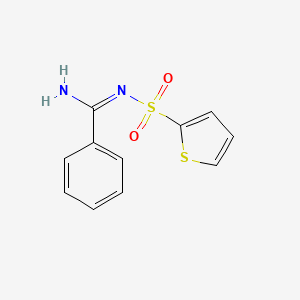![molecular formula C23H26N4 B5292389 1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5292389.png)
1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine is a chemical compound that has garnered significant attention in the scientific community for its potential therapeutic applications. The compound is a piperazine derivative and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
作用机制
The mechanism of action of 1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine is complex and not fully understood. The compound has been shown to bind to multiple receptors in the brain, including serotonin and norepinephrine transporters, as well as 5-HT1A and 5-HT2A receptors. This binding activity modulates the activity of these receptors, leading to changes in the levels of serotonin and norepinephrine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine are varied and complex. The compound has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to improvements in mood and decreased anxiety. Additionally, the compound has been shown to have potential anti-inflammatory and anti-tumor properties, although the exact mechanisms of these effects are not fully understood.
实验室实验的优点和局限性
The advantages of using 1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine in laboratory experiments include its potential therapeutic applications in the treatment of neurological disorders and its potential anti-inflammatory and anti-tumor properties. However, the compound is complex and not fully understood, which may make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied for its potential side effects, which may limit its use in some experiments.
未来方向
There are many potential future directions for research on 1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine. Some potential areas of focus include further elucidation of the compound's mechanism of action, exploration of its potential therapeutic applications in the treatment of neurological disorders, and investigation of its potential anti-inflammatory and anti-tumor properties. Additionally, further research is needed to fully understand the compound's potential side effects and limitations in laboratory experiments.
合成方法
The synthesis of 1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 2-chloromethyl-3-methylpyridine with 3-pyridinemethanol in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound, 1-(3-methyl-2-pyridinyl)methyl-3-pyridinemethanol, which is then reacted with 6-bromomethylphenylpiperazine to yield the final product.
科学研究应用
1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of neurological disorders such as depression and anxiety. The compound has been shown to modulate the activity of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood. Additionally, the compound has been shown to have potential anti-inflammatory and anti-tumor properties.
属性
IUPAC Name |
1-[(3-methylpyridin-2-yl)methyl]-4-[(6-phenylpyridin-3-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4/c1-19-6-5-11-24-23(19)18-27-14-12-26(13-15-27)17-20-9-10-22(25-16-20)21-7-3-2-4-8-21/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSIKSMJGOOHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCN(CC2)CC3=CN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5292314.png)
![2-phenyl-4-[2-(trifluoromethyl)morpholin-4-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5292318.png)
![{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5292325.png)
![3-{[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5292329.png)
![1-(4-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5292333.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5292341.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5292358.png)
![[1-(3-fluoro-2-methoxybenzoyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5292359.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5292362.png)
![N,2,3,5-tetramethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5292371.png)
![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(3-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5292373.png)

![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292395.png)
![N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide](/img/structure/B5292403.png)